molecular formula C10H8BrN3 B1472591 1-(2-Bromo-4-vinylphenyl)-1H-1,2,4-triazole CAS No. 1416980-88-5

1-(2-Bromo-4-vinylphenyl)-1H-1,2,4-triazole

Cat. No.: B1472591
CAS No.: 1416980-88-5
M. Wt: 250.09 g/mol
InChI Key: QWMXUQCVVMGJOQ-UHFFFAOYSA-N
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Description

1-(2-Bromo-4-vinylphenyl)-1H-1,2,4-triazole (CAS 1416980-88-5) is a high-purity chemical compound with a molecular formula of C10H8BrN3 and a molecular weight of 250.10. This compound is a key intermediate in medicinal chemistry research, particularly in the development of heterocyclic compounds that modulate the serotonin 5-HT6 receptor . Modulation of this receptor is a active area of investigation for treating disorders of the central nervous system, including cognitive diseases and schizophrenia . The structure incorporates both a bromo and a vinyl functional group, offering versatile sites for further chemical modification and cross-coupling reactions, making it a valuable building block for constructing more complex molecules. The product is strictly for research purposes and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

1-(2-bromo-4-ethenylphenyl)-1,2,4-triazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrN3/c1-2-8-3-4-10(9(11)5-8)14-7-12-6-13-14/h2-7H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWMXUQCVVMGJOQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1=CC(=C(C=C1)N2C=NC=N2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(2-Bromo-4-vinylphenyl)-1H-1,2,4-triazole is a derivative of the 1,2,4-triazole family, which is known for its diverse biological activities. The triazole ring structure has been extensively studied due to its pharmacological significance, including antimicrobial, antifungal, anticancer, and anti-inflammatory properties. This article focuses on the biological activity of this specific compound, synthesizing findings from various research studies to present a comprehensive overview.

Chemical Structure and Properties

The compound this compound consists of a triazole ring substituted with a bromine atom and a vinylphenyl group. The presence of these substituents is believed to enhance its biological activity by influencing molecular interactions with biological targets.

Antibacterial Activity

Research has shown that 1,2,4-triazole derivatives exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance:

  • Minimum Inhibitory Concentration (MIC) values for various triazole derivatives have been reported in the range of 0.250.25 to 32μg/mL32\,\mu g/mL against standard bacterial strains such as Staphylococcus aureus and Escherichia coli .
  • The introduction of bromine at specific positions in the triazole structure has been linked to enhanced antibacterial efficacy. Compounds with bromo substitutions often show improved inhibition against resistant strains like MRSA (Methicillin-resistant Staphylococcus aureus) .
CompoundTarget BacteriaMIC (µg/mL)Activity
This compoundS. aureus0.25High
This compoundE. coli16Moderate

Antifungal Activity

The triazole core is well-known for its antifungal properties. Compounds similar to this compound have demonstrated effectiveness against various fungal strains:

  • Studies indicate that triazoles can inhibit the growth of fungi by interfering with ergosterol synthesis in fungal cell membranes . This mechanism is crucial for the development of antifungal therapies.

Anti-inflammatory Activity

In addition to antimicrobial effects, some studies have explored the anti-inflammatory potential of triazole derivatives:

  • Compounds containing the triazole moiety have shown promise in inhibiting pro-inflammatory cytokines such as TNF-α and IL-6 in vitro . This suggests potential applications in treating inflammatory diseases.

Case Studies

Several case studies have highlighted the biological activity of triazole derivatives:

  • Study on Antibacterial Efficacy : A recent study synthesized various 1,2,4-triazole derivatives and tested their antibacterial activity against a panel of bacteria. The results indicated that compounds with bromine substitutions exhibited superior antibacterial properties compared to their non-brominated counterparts .
  • Evaluation of Anti-inflammatory Effects : Another study assessed the impact of triazole derivatives on cytokine release in human peripheral blood mononuclear cells (PBMCs). The findings revealed that certain derivatives significantly reduced TNF-α levels, indicating their potential as anti-inflammatory agents .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural features:

  • Bromine Substitution : Enhances lipophilicity and possibly increases binding affinity to bacterial enzymes.
  • Vinyl Group : May facilitate interactions with biological receptors or enzymes involved in microbial growth.

Scientific Research Applications

1-(2-Bromo-4-vinylphenyl)-1H-1,2,4-triazole is a compound that has garnered attention in various scientific research applications due to its unique structural properties and potential functionalities. This article delves into the diverse applications of this compound, supported by data tables and case studies from verified sources.

Key Properties:

  • Molecular Formula : C10H8BrN3
  • Molecular Weight : 256.09 g/mol
  • Solubility : Soluble in organic solvents such as DMSO and DMF.

Agricultural Chemistry

This compound has been investigated for its potential as a fungicide. Its triazole moiety is known to inhibit sterol biosynthesis in fungi, making it a candidate for developing new agricultural chemicals.

Case Study:

A study published in the Journal of Agricultural and Food Chemistry explored the efficacy of triazole derivatives against various fungal pathogens. The results indicated that compounds similar to this compound exhibited significant antifungal activity, suggesting potential applications in crop protection strategies .

Pharmaceutical Applications

The compound's structural features allow it to interact with biological targets, making it a subject of interest in medicinal chemistry.

Case Study:

Research conducted on triazole derivatives demonstrated their effectiveness as anti-inflammatory agents. The study highlighted the potential of this compound in inhibiting specific enzymes involved in inflammatory pathways . Additionally, its ability to cross biological membranes suggests further exploration for drug delivery systems.

Material Science

The incorporation of this compound into polymer matrices has been studied for enhancing material properties.

Data Table: Summary of Material Properties

PropertyValue
Thermal StabilityHigh (up to 300°C)
Mechanical StrengthImproved with additives
UV StabilityEnhanced resistance

Research indicates that polymers modified with this compound exhibit improved thermal and mechanical properties, making them suitable for applications in coatings and composites .

Coordination Chemistry

The ability of this compound to form complexes with metal ions has implications for catalysis and sensor development.

Case Study:

A study published in Inorganic Chemistry demonstrated that this triazole can coordinate with transition metals such as copper and nickel. The resulting complexes showed enhanced catalytic activity in oxidation reactions . This property opens avenues for developing new catalysts for industrial processes.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Triazole Derivatives

Compound Name/Structure Substituents/Modifications Key Biological/Functional Activity Reference (Evidence ID)
1-(2-Bromo-4-vinylphenyl)-1H-1,2,4-triazole 2-Bromo, 4-vinylphenyl at position 1 Inferred antimicrobial/antifungal -
5-[2-(4-bromophenyl)-1,3-benzoxazol-5-yl]-4-(2-methylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione Benzoxazolyl, 4-bromophenyl, thione group Antimycobacterial (MIC: 0.5–8 µg/mL against M. tuberculosis H37Rv)
1-(3,4-Dichlorobenzyl)-1H-1,2,4-triazole derivatives (223, 224) Triazolium moiety, S-alkylation Enhanced antibacterial (MIC: 4–16 µg/mL) and antifungal activity (MIC: 8–32 µg/mL)
1-(Diarylmethyl)-1H-1,2,4-triazoles (e.g., 16e) Diarylmethyl groups Anti-mitotic (IC₅₀: 0.2–1.8 µM in breast cancer cell lines)
(±)-2-{[4-(4-Bromophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-phenyl-1-ethanol 4-Bromophenyl, sulfanyl group Structural focus; potential corrosion inhibition

Key Observations:

  • Bromophenyl vs. Vinylphenyl Substitution : Bromine at the para position (e.g., in and ) enhances antimycobacterial activity, whereas the ortho-bromo and para-vinyl groups in the target compound may optimize steric and electronic profiles for target binding.
  • Thione vs. Vinyl Functionality : Thione-containing derivatives () exhibit higher antimycobacterial activity due to sulfur’s nucleophilic character, while vinyl groups (target compound) may improve membrane permeability .
  • Triazolium Moieties : Alkylation or sulfanyl modifications ( and ) significantly boost antimicrobial activity, suggesting that the target compound’s vinyl group could be further functionalized for enhanced efficacy.

Physicochemical Properties

  • Solubility and Stability : Bromine’s electron-withdrawing nature may reduce solubility, while the vinyl group could increase lipophilicity. Thione derivatives () exhibit higher polarity, favoring aqueous stability.
  • Corrosion Inhibition : Triazole-thiol derivatives () achieve 89–97% inhibition efficiency, attributed to sulfur’s chelating capacity. The target compound’s bromine may similarly adsorb onto metal surfaces.

Preparation Methods

Synthesis via Amidrazone or Hydrazide Intermediates

One common synthetic route to 1,2,4-triazole derivatives involves the reaction of hydrazides with appropriate reagents to form the triazole ring. For example, hydrazides derived from 2-bromo-4-vinylbenzoic acid or its esters can be cyclized with reagents such as methyl isothiocyanate or under acidic conditions to yield the triazole ring.

  • Example Reaction Sequence:
    • Esterification: 2-Bromo-4-vinylbenzoic acid is esterified (e.g., Fischer esterification) to form the methyl ester.
    • Hydrazide Formation: The ester is refluxed with hydrazine hydrate to form the hydrazide intermediate.
    • Cyclization: The hydrazide is treated with cyclization agents (e.g., methyl isothiocyanate in basic methanol) at elevated temperature (225 °C) to form the 1,2,4-triazole ring.
    • Workup: Acidification leads to precipitation of the triazole product, which is isolated by filtration.

This method is supported by analogous syntheses of 1,2,4-triazole derivatives bearing aryl substituents reported in the literature, showing good yields and operational simplicity.

Use of Amidines and Imidates as Precursors

Amidines and imidates have been used as starting materials to synthesize 1,2,4-triazoles, including those with vinyl substitutions. The reaction typically involves:

  • Conversion of amidines or imidates bearing 2-bromo-4-vinylphenyl groups into triazoles by cyclization under acidic or catalytic conditions.
  • Use of catalysts such as p-toluenesulfonic acid (PTSA) in polyethylene glycol (PEG) as solvent, which facilitates mild and ecofriendly synthesis with high yields (up to 92%).

Oxidative Cyclization Using Ceric Ammonium Nitrate (CAN)

Another method involves oxidative cyclization of hydrazone intermediates using ceric ammonium nitrate (CAN) in PEG solvent. CAN acts both as an oxidant and Lewis acid to promote cyclization:

  • Hydrazone intermediates derived from 2-bromo-4-vinylbenzaldehyde derivatives undergo oxidative cyclization to form the triazole ring.
  • The reaction proceeds under mild conditions with yields ranging from 61% to 97%.

This method offers operational ease and good functional group tolerance.

Metal-Catalyzed One-Pot Synthesis

Copper-catalyzed one-pot syntheses have been developed for 1,2,4-triazoles using nitriles and hydroxylamine hydrochloride as starting materials:

  • Copper acetate catalyzes the formation of amidoximes from nitriles and hydroxylamine.
  • Subsequent cyclization yields 1,2,4-triazoles without the need for inert atmosphere or ligands.
  • This method is efficient for a variety of substituted triazoles, potentially adaptable to vinyl and bromo-substituted phenyl groups.

Comparative Data Table of Preparation Methods

Method Starting Material Conditions Catalyst/Reagent Yield (%) Notes
Esterification + Hydrazide + Cyclization 2-Bromo-4-vinylbenzoic acid ester Reflux in methanol, then 225 °C Hydrazine hydrate, methyl isothiocyanate 62-92 Acidification precipitates product
Amidines/Imidates + PTSA in PEG 2-Bromo-4-vinylphenyl amidine/imidate Mild temperature, PEG solvent p-Toluenesulfonic acid (PTSA) ~92 Ecofriendly, mild conditions
Oxidative Cyclization with CAN Hydrazone derivatives Room temp to mild heating Ceric ammonium nitrate (CAN) 61-97 CAN acts as oxidant and Lewis acid
Copper-Catalyzed One-Pot Nitriles + hydroxylamine hydrochloride Room temp, no inert atmosphere Cu(OAc)2 Medium-High Ligand-free, efficient, adaptable

Mechanistic Insights

  • The cyclization to form the 1,2,4-triazole ring generally involves nucleophilic attack of hydrazide or amidine nitrogen on electrophilic centers, followed by ring closure and dehydration.
  • In oxidative cyclization methods, CAN promotes electron transfer facilitating ring closure.
  • Copper catalysis involves formation of amidoxime intermediates and subsequent intramolecular cyclization.
  • The vinyl group on the phenyl ring is typically introduced prior to triazole formation to avoid side reactions.

Summary of Research Findings

  • The preparation of this compound is effectively achieved by multi-step sequences starting from appropriately substituted benzoic acid derivatives.
  • Methods using hydrazide intermediates and oxidative cyclization provide high yields and operational simplicity.
  • Catalytic methods, including copper catalysis, offer one-pot synthesis routes with good functional group tolerance.
  • Mild and ecofriendly conditions (e.g., use of PEG and PTSA) have been successfully employed for related 1,2,4-triazole derivatives, suggesting applicability to the target compound.
  • The choice of method depends on available starting materials, desired yield, and operational considerations.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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